The synthesis of guadinomine B has been achieved through both natural extraction and total synthesis methods. The total synthesis involves several key steps, including:
The total synthesis process has been optimized to yield guadinomine B with high purity and specific stereochemical configurations. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used throughout the purification stages to isolate the desired compound from reaction mixtures .
Guadinomine B features a unique cyclic guanidine structure, which is essential for its biological activity. The molecular formula is C₁₃H₁₈N₄O₃, and it includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
The structural elucidation of guadinomine B has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), providing detailed insights into its molecular framework and confirming its identity as a natural product .
Guadinomine B undergoes several chemical reactions that are significant for its biological activity:
The mechanisms by which guadinomine B exerts its effects involve binding to components of the Type III secretion apparatus, preventing effective protein translocation into host cells .
Guadinomine B operates primarily by inhibiting Type III secretion systems in pathogenic bacteria. This process involves:
Studies have shown that guadinomine B can significantly reduce hemolytic activity in bacterial cultures, indicating its potential as an anti-infective agent .
Relevant analytical data such as melting point, boiling point, and spectral data (NMR, MS) are crucial for characterizing this compound and ensuring its integrity during research applications .
Guadinomine B has several promising applications in scientific research:
The guadinomine B biosynthetic machinery is encoded within a 51.2 kb genomic locus comprising 26 open reading frames (ORFs) [1] [2] [4]. Targeted cluster disruption and heterologous expression studies confirmed its essential role in guadinomine production [1]. The cluster exhibits a modular organization with four functional segments:
Table 1: Core Functional Components of the Guadinomine Biosynthetic Gene Cluster
Gene | Size (aa) | Homolog | Proposed Function |
---|---|---|---|
gdnA | 374 | ZmaI | Acyl-CoA dehydrogenase |
gdnB | 392 | Seryl-tRNA synthetase | Seryl-ACP ligase |
gdnC | 80 | ZmaD | Acyl carrier protein |
gdnE | 2,456 | MelD | NRPS/PKS chimeric synthase (A-PCP-KS-AT-DH-KR-ACP) |
gdnJ | 360 | CyrA/AoaA | Arginine:glycine amidinotransferase (AGAT) |
gdnK | 575 | Carbamoyltransferase | Cyclic guanidine carbamoylation |
gdnI | 263 | Fe(II)-oxygenase | C-6/C-7 hydroxylation |
gdnT | 260 | Thioesterase | Product release |
Notably, the cluster encodes three carbamoyl phosphate synthetase subunits (GdnP, GdnR, GdnU), underscoring the metabolic investment in carbamoyl group delivery for guanidine modification [2] [4]. The gdn cluster represents one of the most complex pathways dedicated to virulence inhibitor biosynthesis.
Guadinomine B’s carbon backbone is constructed by a chimeric multimodular synthase (GdnE-GdnH) that strategically integrates polyketide and peptide building blocks [1] [3] [6]:
The structural organization parallels colibactin biosynthesis, where hybrid PKS-NRPS systems enable carbon-nitrogen chain diversification [3]. However, guadinomine’s synthase uniquely positions the aminomalonyl-ACP incorporation module adjacent to the termination domain, a strategic arrangement enabling diamine formation.
The signature aminomalonyl-ACP extender unit is synthesized by a dedicated four-enzyme system (GdnA-D) homologous to zwittermicin A biosynthesis [1] [2] [6]:
Aminomalonyl-ACP represents one of the rarest natural polyketide extender units, previously characterized only in zwittermicin biosynthesis [1]. Its instability necessitates in situ generation and immediate incorporation. Crucially, the gdn aminomalonyl pathway differs from zwittermicin by employing two distinct dehydrogenases (GdnA and GdnD) rather than a bifunctional enzyme, potentially enabling tighter metabolic control [2].
Table 2: Comparative Analysis of Aminomalonyl-ACP Biosynthesis Machinery
Enzyme Function | Guadinomine System | Zwittermicin System | Catalytic Outcome |
---|---|---|---|
Serine activation | GdnB (seryl-ACP ligase) | ZmaD (seryl-ACP ligase) | Ser-ACP formation |
First oxidation | GdnA (dehydrogenase) | ZmaG (dehydrogenase) | 2-amino-3-oxopropionyl-ACP |
Second oxidation | GdnD (dehydrogenase) | ZmaI (dehydrogenase) | Aminomalonyl-ACP |
ACP carrier | GdnC | ZmaH | Phosphopantetheinyl arm for intermediate shuttling |
The pharmacophoric carbamoylated cyclic guanidine moiety distinguishes guadinomines from other natural products. Its biosynthesis involves two enzymatic transformations:
Carbamoyl phosphate is supplied by three synthetase subunits (GdnP, GdnR, GdnU), indicating stringent metabolic control over this modification [2] [4]. The carbamoyl group’s electrostatic properties potentiate target binding by forming critical hydrogen bonds with TTSS components. Biochemical studies confirm GdnK’s absolute specificity for the cyclic guanidine substrate, rejecting linear analogs [1].
Maturation of the guadinomine scaffold involves three key tailoring steps:
Notably, in silico analysis suggests the hydroxylase GdnI exhibits substrate specificity for the polyketide-intermediate-bound ACP domain, ensuring precise timing of oxidation [1]. The Ala-Val dipeptide’s hydrophobic side chains contribute to membrane penetration, facilitating intracellular TTSS targeting.
Table 3: Guadinomine B Structural Features and Their Biosynthetic Origins
Structural Feature | Biosynthetic Origin | Key Enzymes |
---|---|---|
Carbamoylated cyclic guanidine | Arginine/glycine metabolism | GdnJ (AGAT), GdnK (carbamoyltransferase), GdnP/R/U (carbamoyl phosphate synthesis) |
Vicinal diamine (C-2/C-3) | Aminomalonyl-ACP incorporation | GdnA-D (aminomalonyl-ACP synthesis), GdnH AT domain |
Vicinal diol (C-6/C-7) | Post-PKS hydroxylation | GdnI (Fe(II)-oxygenase) |
Terminal Ala-Val dipeptide | Ribosomal synthesis | GdnH C-domain (condensation) |
Macrocyclic scaffold | Cyclization/release | GdnT (thioesterase) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7